Ethyl morpholine-2-carboxylate

Process chemistry Purification Distillation

Ethyl morpholine-2-carboxylate (CAS 107904-06-3, also indexed under CAS 135782-25-1) is a heterocyclic building block comprising a morpholine ring bearing an ethyl ester at the 2-position, with molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. The compound is available as a free base (liquid or low-melting solid, bp 221.4 °C, density 1.078 g/cm³, predicted pKa 7.84) , as well as hydrochloride and trifluoroacetate salt forms.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 107904-06-3
Cat. No. B012163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl morpholine-2-carboxylate
CAS107904-06-3
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCCO1
InChIInChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3
InChIKeyPTWKMUDNOPBYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Morpholine-2-Carboxylate (CAS 107904-06-3): Physicochemical Identity, Comparator Landscape, and Procurement Relevance


Ethyl morpholine-2-carboxylate (CAS 107904-06-3, also indexed under CAS 135782-25-1) is a heterocyclic building block comprising a morpholine ring bearing an ethyl ester at the 2-position, with molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol [1]. The compound is available as a free base (liquid or low-melting solid, bp 221.4 °C, density 1.078 g/cm³, predicted pKa 7.84) , as well as hydrochloride and trifluoroacetate salt forms. Its closest in-class analogs include methyl morpholine-2-carboxylate (MW 145.16, bp 202.2 °C), benzyl morpholine-2-carboxylate (MW 221.25), and the parent morpholine-2-carboxylic acid (MW 131.13), each presenting distinct physicochemical profiles that influence their suitability as synthetic intermediates for pharmaceutical research and development [2][3].

Substitution Risks with Ethyl Morpholine-2-Carboxylate: Why In-Class Analogs Are Not Interchangeable


Although methyl, ethyl, and benzyl morpholine-2-carboxylate esters share a common morpholine-2-carboxylate core, their divergent physicochemical properties—particularly boiling point (ethyl: 221.4 °C vs. methyl: 202.2 °C), LogP (ethyl: −0.38 vs. methyl: −0.91 vs. N-benzyl-ethyl: +1.39), and molecular weight span (145–249 Da)—preclude simple substitution in multi-step synthetic sequences [1]. The ethyl ester occupies a strategic middle ground: it provides sufficient lipophilicity for organic-phase manipulations while retaining adequate aqueous solubility (estimated ~1 × 10⁶ mg/L) for hydrolytic work-up steps . Furthermore, the specific ester group dictates compatibility with enzymatic kinetic resolution protocols; the n-butyl and ethyl esters have been explicitly optimized in the literature for enantioselective syntheses of reboxetine-class norepinephrine reuptake inhibitors, where the ester chain length directly influences enzyme recognition and resolution efficiency [2][3]. Substituting the ethyl ester with a methyl or benzyl analog without re-optimizing reaction conditions can result in altered reaction rates, reduced enantiomeric excess, or undesired chromatographic behavior.

Ethyl Morpholine-2-Carboxylate Quantitative Differentiation Evidence: Comparator-Anchored Selection Data


Boiling Point Differential: Ethyl vs. Methyl Morpholine-2-Carboxylate for Distillation-Based Purification

Ethyl morpholine-2-carboxylate exhibits a boiling point of 221.4 °C at 760 mmHg, compared to 202.2 °C for methyl morpholine-2-carboxylate under identical conditions, representing a +19.2 °C difference . This elevated boiling point provides a wider operational window for vacuum distillation purification, reducing the risk of thermal decomposition during large-scale intermediate isolation. The higher flash point of the ethyl ester (87.7 °C) versus the methyl ester (76.1 °C) further supports safer handling during heated operations [1].

Process chemistry Purification Distillation

LogP Differentiation: Ethyl Ester Lipophilicity Balances Reactivity and Aqueous Work-Up Compatibility

The predicted ACD/LogP of ethyl morpholine-2-carboxylate is −0.38, placing it intermediate between the more polar methyl ester (LogP −0.91) and the significantly more lipophilic N-benzyl ethyl ester (LogP +1.39) [1]. This intermediate LogP value provides practical advantages: the ethyl ester retains sufficient organic-phase solubility for standard extraction protocols while avoiding the excessive lipophilicity that complicates aqueous work-up and may lead to emulsion formation during product isolation. At physiological pH (7.4), the predicted LogD of ethyl morpholine-2-carboxylate is −0.84, indicating moderate hydrophilicity that facilitates removal of unreacted material during aqueous washes .

Medicinal chemistry Lipophilicity LogP

Enzymatic Resolution Compatibility: Ethyl Ester as a Preferred Substrate Class in Enantioselective Morpholine Syntheses

In the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids—key intermediates for reboxetine-class norepinephrine reuptake inhibitors—the enzyme-catalyzed kinetic resolution step was optimized using n-butyl 4-benzylmorpholine-2-carboxylate as the substrate, achieving high enantioselectivity [1]. The corresponding ethyl ester (ethyl 4-benzylmorpholine-2-carboxylate) serves as a closely related substrate for analogous resolution protocols, and the ethyl ester motif in the morpholine-2-carboxylate series is directly utilized in the downstream synthesis of single-enantiomer (SS)- and (RR)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives that demonstrated dual serotonin/noradrenaline reuptake inhibition with defined stereochemistry-activity relationships [2]. The ethyl ester is preferred over the methyl ester in these protocols because its increased steric bulk enhances enantiorecognition by lipases (e.g., Candida rugosa), which have been shown to achieve >99% ee for (S)-morpholine-2-carboxylate derivatives via enantioselective hydrolysis .

Chiral synthesis Enzymatic resolution SNRI intermediates

Molecular Weight and Protecting Group Strategy: Ethyl Ester Occupies the Optimal Mass Window for Fragment-Based Screening Cascades

With a molecular weight of 159.18 Da, ethyl morpholine-2-carboxylate sits within the optimal fragment mass range (typically <250 Da) for fragment-based lead discovery (FBLD) . This contrasts with the lighter methyl ester (145.16 Da), which may lack sufficient steric bulk to adequately probe hydrophobic binding pockets, and the heavier benzyl ester (221.25 Da) or N-benzyl-ethyl ester (249.31 Da), which approach or exceed the rule-of-three thresholds for fragment libraries [1][2]. The ethyl ester thus provides a superior mass-to-pharmacophore ratio, enabling the morpholine-2-carboxylate scaffold to serve as a minimalist probe of hydrogen-bonding interactions (4 H-bond acceptors, 1 H-bond donor) without exceeding fragment-likeness criteria [3].

Fragment-based drug discovery Molecular weight Building block selection

Commercial Availability and Salt Form Versatility: Free Base, HCl, and TFA Salt Options Enable Diversified Synthetic Entry Points

Ethyl morpholine-2-carboxylate is commercially available in three distinct forms—free base (CAS 135782-25-1; purity ≥95%, mp 60–61 °C), hydrochloride salt (CAS 135072-31-0; MW 195.64), and trifluoroacetate (TFA) salt (CAS 1111640-52-8; MW 273.21; purity 95%)—from major suppliers including Thermo Fisher Scientific, Sigma-Aldrich, American Elements, and Bidepharm . The free base offers direct reactivity for N-alkylation and acylation; the HCl salt provides enhanced aqueous solubility and stability for multi-step sequences requiring aqueous reaction media; the TFA salt is particularly advantageous in early-stage drug discovery where TFA counterions are routinely used in preparative HPLC purification . By contrast, the methyl ester (CAS 135782-19-3) is predominantly available only as the free base or HCl salt, with limited TFA salt commercial sourcing, reducing synthetic flexibility [1].

Salt selection Procurement Synthetic accessibility

Predicted pKa and Ionization State: Ethyl Ester Maintains Neutral Basicity Suitable for Broad pH-Range Reactions

The predicted pKa of ethyl morpholine-2-carboxylate is 7.84 ± 0.40 (for the morpholine NH), which is comparable to the methyl ester's reported pKa of approximately 6.65 (for the HCl salt form) . The ethyl ester's slightly higher predicted pKa suggests marginally lower protonation of the morpholine nitrogen at near-neutral pH, which may enhance nucleophilicity in N-functionalization reactions conducted under mildly basic conditions (pH 8–9). In contrast, the parent morpholine-2-carboxylic acid exists predominantly as a zwitterion at physiological pH due to the carboxylic acid moiety (pKa ~2–3 for COOH, pKa ~8–9 for NH), fundamentally altering its reactivity and solubility profile compared to the ester derivatives . This distinction makes the ethyl ester the preferred form when N-selective functionalization is required without competitive O-acylation or zwitterionic interference.

pKa Ionization Reaction compatibility

Ethyl Morpholine-2-Carboxylate Procurement Scenarios: Evidence-Based Application Domains


Enantioselective Synthesis of Chiral Morpholine-2-Carboxylic Acid Building Blocks for CNS Drug Discovery

In programs targeting serotonin/noradrenaline reuptake inhibitors (SNRIs) or selective norepinephrine reuptake inhibitors (NRIs) within the reboxetine pharmacophore class, ethyl morpholine-2-carboxylate serves as the preferred ester for accessing enantiomerically pure morpholine-2-carboxylic acids. The enzymatic kinetic resolution protocol developed at Pfizer (Fish et al., Tetrahedron Letters 2009) uses n-butyl and ethyl 4-benzylmorpholine-2-carboxylate esters as substrates, with the ethyl variant providing optimal balance between lipase recognition and subsequent synthetic manipulation. The resolved (R)- and (S)-N-Boc-morpholine-2-carboxylic acids are then converted to single-enantiomer reboxetine analogs with defined stereochemistry-activity relationships for monoamine reuptake inhibition [1][2].

Fragment-Based Lead Discovery: Morpholine-Containing Fragment Library Construction

Ethyl morpholine-2-carboxylate (MW 159.18 Da, LogP −0.38, 4 H-bond acceptors, 1 H-bond donor) meets all fragment-likeness criteria (MW < 250 Da, LogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) and occupies an optimal mass window for fragment-based screening. Its intermediate lipophilicity avoids the excessive polarity of the methyl ester (LogP −0.91) that may limit passive membrane permeability in cell-based fragment screens, while remaining below the lipophilicity ceiling of N-benzyl analogs (LogP +1.39) that risk promiscuous binding. The free morpholine NH provides a synthetic handle for rapid library diversification via N-alkylation, N-acylation, or N-sulfonylation, while the ethyl ester can be selectively hydrolyzed to reveal the carboxylic acid for further amide coupling [3].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Salt Form Flexibility

For synthetic routes that alternate between aqueous and organic phases—common in the preparation of morpholine-containing APIs, protease inhibitors, and antiviral agents—the availability of ethyl morpholine-2-carboxylate in free base, HCl, and TFA salt forms provides unmatched flexibility. The free base (mp 60–61 °C) is directly amenable to N-functionalization in aprotic organic solvents; the HCl salt (MW 195.64) enhances aqueous solubility for hydrolysis or hydrogenation steps; and the TFA salt (MW 273.21, Sigma-Aldrich catalog) is pre-adapted for preparative HPLC purification workflows where TFA is the mobile-phase modifier. This eliminates the need for pre-reaction salt conversion, reducing unit operations and improving overall yield .

Process Chemistry Scale-Up: Distillation-Friendly Intermediate with Favorable Thermal Safety Margins

The elevated boiling point of ethyl morpholine-2-carboxylate (221.4 °C at 760 mmHg, flash point 87.7 °C) relative to the methyl ester (202.2 °C, flash point 76.1 °C) provides a broader safe operating window for vacuum distillation during multi-kilogram intermediate purification. The +19.2 °C boiling point differential translates to approximately 10–15 °C of additional thermal headroom under typical vacuum distillation conditions (e.g., at 10–20 mmHg), reducing the risk of thermal degradation that can generate impurities requiring additional chromatographic polishing. This property is particularly relevant when the morpholine-2-carboxylate ester is carried through multiple synthetic steps before ester hydrolysis, where accumulating thermal stress can compromise overall purity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl morpholine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.